molecular formula C22H23ClN4O2 B4964507 4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine

4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine

Cat. No. B4964507
M. Wt: 410.9 g/mol
InChI Key: PJCSLNNZIJPVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of piperidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have antitumor and anti-inflammatory activity, which may explain the observed effects of this compound.
Biochemical and physiological effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of pro-inflammatory cytokines. Additionally, it has been reported to have anti-angiogenic activity, which may contribute to its antitumor effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have potent antitumor and anti-inflammatory activity, which makes it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require further investigation.

Future Directions

There are several future directions for the study of 4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine. One direction is to further investigate its mechanism of action and its potential use in the treatment of cancer and inflammatory diseases. Another direction is to study its potential toxicity and to optimize its structure to improve its safety and efficacy. Additionally, further studies are needed to explore its potential use in combination with other drugs for synergistic effects.

Synthesis Methods

The synthesis of 4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of piperidine with 4-chlorobenzyl azide and subsequent coupling with benzyloxy acetic acid. Another method involves the reaction of piperidine with 4-chlorobenzyl azide and subsequent coupling with 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. Both methods have been reported to yield the desired compound in good yields.

Scientific Research Applications

4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine has been studied for its potential therapeutic applications. It has been reported to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]triazol-4-yl]-(4-phenylmethoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c23-19-8-6-17(7-9-19)14-27-15-21(24-25-27)22(28)26-12-10-20(11-13-26)29-16-18-4-2-1-3-5-18/h1-9,15,20H,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCSLNNZIJPVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)C(=O)C3=CN(N=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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